[(4-Methoxy-3,5-dimethylphenyl)methyl](methyl)amine
Overview
Description
Molecular Structure Analysis
The molecular formula of (4-Methoxy-3,5-dimethylphenyl)methylamine
is C11H17NO . The InChI code for this compound is 1S/C11H17NO/c1-8-5-10(7-12-3)6-9(2)11(8)13-4/h5-6,12H,7H2,1-4H3 .
Physical And Chemical Properties Analysis
The molecular weight of (4-Methoxy-3,5-dimethylphenyl)methylamine
is 179.26 . It is a liquid at room temperature .
Scientific Research Applications
Antimicrobial and Anticoccidial Activities : Research has shown that compounds derived from reactions involving amines, such as (4-Methoxy-3,5-dimethylphenyl)methylamine, exhibit significant antimicrobial activities. In one study, amine adducts demonstrated notable activity as coccidiostats, which are agents used to kill coccidian parasites (Georgiadis, 1976).
Chemical Synthesis and Reactions : These amines are often used in chemical synthesis to create a variety of compounds. For example, the reaction of aromatic amines and 5-hydroxy-4-pyrone-2-carboxylate led to unexpected products with azomethyne moiety, showing the versatility of these amines in organic synthesis (Kožul et al., 1999).
Adhesive Bonding Applications : In the field of dentistry, certain amines have been used to enhance the properties of surface-active comonomers in adhesive bonding. These modified amines contribute to improved color stability and bonding strength in dental materials (Bowen et al., 1996).
Enzyme Inactivation Studies : Some amines have been found to inactivate enzymes like monoamine oxidase B (MAO-B). The ability to convert reversible inhibitors into irreversible inhibitors through N-methylation has been a significant finding in biochemical research (Ding & Silverman, 1993).
Photopolymerization : Amines have been used in the development of novel photoinitiators for nitroxide-mediated photopolymerization. This is important for materials science and engineering, particularly in the development of new polymers (Guillaneuf et al., 2010).
Heterocyclic Compound Synthesis : They are also pivotal in the synthesis of biologically important compounds like tetrahydro-γ-carboline, which have applications in medicinal chemistry (Lv et al., 2013).
Spectroscopic Properties and Tautomerism Studies : These amines are studied for their spectroscopic properties and tautomerism, contributing to our understanding of chemical structures and behaviors (Demircioğlu et al., 2014).
properties
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-10(7-12-3)6-9(2)11(8)13-4/h5-6,12H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIMFTXUHWUBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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